1-Boc-5-Bromo-3-iodo-1H-indazole chemical properties
1-Boc-5-Bromo-3-iodo-1H-indazole chemical properties
An In-Depth Technical Guide to 1-Boc-5-bromo-3-iodo-1H-indazole: Synthesis, Properties, and Applications in Medicinal Chemistry
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of tert-butyl 5-bromo-3-iodo-1H-indazole-1-carboxylate (1-Boc-5-bromo-3-iodo-1H-indazole), a key heterocyclic building block in modern medicinal chemistry. We delve into its physicochemical properties, provide a detailed, field-proven two-step synthesis protocol, and explore its strategic application in the synthesis of complex pharmaceutical agents. The guide highlights the compound's differential reactivity, enabling selective functionalization at the C3 and C5 positions, a critical feature for structure-activity relationship (SAR) studies in drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.
Introduction: The Strategic Importance of the Indazole Scaffold
The indazole nucleus is a prominent and privileged scaffold in medicinal chemistry, recognized for its ability to mimic the purine ring of ATP and interact with the hinge region of kinase domains.[1] This has led to the development of numerous indazole-containing drugs with a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[2][3] 1-Boc-5-bromo-3-iodo-1H-indazole emerges as a particularly valuable intermediate due to its trifecta of functionalities:
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A Boc-Protected Nitrogen: The tert-butoxycarbonyl (Boc) group at the N1 position serves two critical functions. It enhances solubility in common organic solvents and, more importantly, prevents unwanted side reactions at the acidic N-H proton during subsequent metal-catalyzed cross-coupling reactions.[4]
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A Highly Reactive C3-Iodo Group: The carbon-iodine bond is the most labile of the carbon-halogen bonds, making the C3 position the primary site for facile oxidative addition in palladium-catalyzed reactions. This allows for the selective introduction of diverse substituents at this position.[5]
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A Less Reactive C5-Bromo Group: The more stable carbon-bromine bond provides a secondary reaction handle that can be functionalized under more forcing conditions, allowing for sequential, site-selective modifications.
This inherent differential reactivity makes the title compound a powerful tool for systematically building molecular complexity and exploring the chemical space around the indazole core in the development of targeted therapies.[1]
Physicochemical and Safety Data
A summary of the core properties of 1-Boc-5-bromo-3-iodo-1H-indazole is presented below. This data is essential for experimental design, safety assessment, and analytical characterization.
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl 5-bromo-3-iodo-1H-indazole-1-carboxylate | [6] |
| CAS Number | 459133-68-7 | [6][7] |
| Molecular Formula | C₁₂H₁₂BrIN₂O₂ | [6] |
| Molecular Weight | 423.04 g/mol | [7] |
| Physical Form | Solid | [6] |
| Storage Conditions | Keep in a dark place, sealed in a dry, room-temperature environment. | [6] |
| InChI Key | RUXGCTDRNQBDSV-UHFFFAOYSA-N | [6] |
Safety and Handling
This compound should be handled with care in a well-ventilated laboratory fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Signal Word: Danger[6]
-
Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled)[6]
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor), P405 (Store locked up)[6][8]
Synthesis Protocol
The synthesis of 1-Boc-5-bromo-3-iodo-1H-indazole is reliably achieved in a two-step sequence starting from the commercially available 5-bromo-1H-indazole. The workflow involves an initial iodination at the C3 position followed by N-protection.
Step 1: Synthesis of 5-Bromo-3-iodo-1H-indazole
This procedure is adapted from established methods for the C3-iodination of indazoles.[9][10] The reaction proceeds via deprotonation of the indazole N-H by a strong base, followed by electrophilic attack of the resulting anion on molecular iodine.
Methodology:
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To a solution of 5-bromo-1H-indazole (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF), add potassium hydroxide (KOH, 3.0 eq.) portion-wise under a nitrogen atmosphere.
-
Stir the mixture at room temperature for 20 minutes to ensure complete deprotonation.
-
Add a solution of iodine (I₂, 2.0 eq.) in DMF dropwise to the reaction mixture.
-
Continue stirring at room temperature for 2 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully pour the reaction mixture into ice water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with aqueous sodium thiosulfate (Na₂S₂O₃) solution to quench excess iodine, followed by a brine wash.[9]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 5-bromo-3-iodo-1H-indazole, which can often be used in the next step without further purification.[9]
Step 2: Synthesis of 1-Boc-5-bromo-3-iodo-1H-indazole
This is a standard Boc-protection protocol, adapted from the synthesis of analogous compounds.[11] 4-(Dimethylamino)pyridine (DMAP) is employed as a nucleophilic catalyst to accelerate the reaction.
Methodology:
-
Dissolve the crude 5-bromo-3-iodo-1H-indazole (1.0 eq.) in dichloromethane (DCM).
-
Add DMAP (0.1 eq.) to the solution.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) portion-wise at room temperature.
-
Stir the mixture for 4-6 hours, monitoring by TLC.
-
Once the reaction is complete, wash the mixture with saturated aqueous sodium bicarbonate (NaHCO₃) solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the final product as a solid.
Chemical Reactivity and Applications in Drug Discovery
The primary utility of 1-Boc-5-bromo-3-iodo-1H-indazole lies in its capacity for selective, sequential cross-coupling reactions. The significant difference in the bond dissociation energies (C-I < C-Br) allows for predictable, site-selective functionalization.[5]
Selective C3-Functionalization via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation and is frequently employed for the initial functionalization at the more reactive C3 position.[4]
Exemplary Protocol: C3-Arylation
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In a reaction vessel, combine 1-Boc-5-bromo-3-iodo-1H-indazole (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as PdCl₂(dppf) (3 mol%), and a base such as potassium carbonate (K₂CO₃, 2.0 eq.).[4]
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1).
-
Heat the reaction mixture to 80-90 °C and stir for 8-12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Causality: The palladium(0) species, generated in situ, undergoes oxidative addition preferentially into the weaker C-I bond. Transmetalation with the boronic acid (activated by the base) followed by reductive elimination forms the new C-C bond and regenerates the catalyst.[12]
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 3-aryl-5-bromo-1-Boc-1H-indazole derivative.
This product can then be subjected to a second cross-coupling reaction at the C5-bromo position, often requiring a different catalyst or higher temperatures, to generate highly substituted, drug-like molecules.
Conclusion
1-Boc-5-bromo-3-iodo-1H-indazole is a high-value, strategically designed chemical intermediate. Its pre-installed protecting group and orthogonally reactive halogen atoms provide researchers with a reliable and flexible platform for the synthesis of complex indazole derivatives. The predictable, site-selective nature of its reactivity makes it an indispensable tool in modern drug discovery programs, facilitating the efficient exploration of SAR and the development of novel therapeutic agents.
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